
1-(2-Azidoethyl)-3,3-difluoroazetidine
Descripción general
Descripción
Synthesis Analysis
Azide-containing compounds can be synthesized through various methods. For instance, the oxidative polymerization of the 4-(2-azidoethyl)benzene-1,2-diol-azido analogue of dopamine was triggered by sodium periodate as an oxidant . The obtained material resulted in spherical and smooth particles .Molecular Structure Analysis
The molecular structure of azide-containing compounds can be complex. For example, γ- (2-Azidoethyl)-ATP has a molecular formula of C12H19N8O13P3 . It’s a colorless to slightly yellow solution in water with a concentration of 10 mM - 11 mM and a pH of 7.5 ±0.5 .Chemical Reactions Analysis
Azide-containing compounds can participate in various chemical reactions. For instance, iron porphyrin catalyzed light-driven C–H amination and alkene aziridination with organic azides . The photochemical reactions display chemo- and regio-selectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of azide-containing compounds can vary. For instance, 1-Azido-2- [ (2-azidoethyl)disulfanyl]ethane has a molecular formula of C4H8N6S2 . It has a polar surface area of 75 Å2 .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Polycyclic Energetic Materials
Research on the synthesis and characterization of potential polycyclic energetic materials has utilized structures incorporating azetidine, such as 1-(2-Azidoethyl)-3,3-difluoroazetidine, as building blocks. This study proposed a method for designing energetic materials by combining azetidine structures with azobis-1,2,4-triazole or bi-1,2,4-triazole, leading to the synthesis of several polycyclic compounds. These compounds exhibited high decomposition temperatures and potential as explosives, demonstrating the feasibility of this strategy for constructing energetic materials (Yang et al., 2023).
Development of Fluorescent Probes
Another application involves the development of fluorescent probes. For example, 3′-Deoxy-3-azidothymidine (AZT), which contains an azide function, served as a useful substrate for 1,2,3-triazole synthesis through the copper-catalyzed azide-alkyne cycloaddition. This synthesis led to a fluorescent 1,2,3-triazole derivative of AZT, highlighting the utility of azide-containing compounds in creating novel fluorescent probes for scientific research (Szafrański et al., 2015).
Synthesis of Difluoroazetidines
A high-yield synthesis of 3,3-difluoroazetidines, which are closely related to this compound, was achieved by monochlorohydroalane reduction of 3,3-difluoroazetidin-2-ones. These difluoroazetidin-2-ones were synthesized via a Reformatsky-type reaction, highlighting the synthetic pathways and potential applications of difluoroazetidine derivatives in medicinal chemistry and materials science (Van Brabandt & Kimpe, 2006).
Antibacterial Activity of Azetidine Derivatives
Azetidine derivatives have been utilized in the synthesis of new quinolone antibiotics. A series of 3-sulfenylazetidine derivatives were synthesized and introduced into the C7 position of a quinolone nucleus, leading to novel fluoroquinolones. Some of these derivatives exhibited enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), compared to clinically used fluoroquinolone, levofloxacin. This demonstrates the potential of azetidine derivatives, including this compound, in the development of novel antibacterial agents (Ikee et al., 2008).
Mecanismo De Acción
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of “1-(2-Azidoethyl)-3,3-difluoroazetidine”. Azides can react with alkynes to form 1,2,3-triazoles in a process known as click chemistry . This reaction is often used to create complex molecules with biological activity.
Pharmacokinetics
For example, fluorine can increase metabolic stability and improve bioavailability .
Action Environment
The action of “this compound” can be influenced by various environmental factors such as pH, temperature, and the presence of other reactive molecules. For example, azides can react with alkynes in the presence of a copper catalyst .
Análisis Bioquímico
Biochemical Properties
1-(2-Azidoethyl)-3,3-difluoroazetidine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable triazole linkages through azide-alkyne cycloaddition reactions. The interactions of this compound with enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enzymes are crucial for its function. These interactions enable the compound to act as a versatile tool in bioconjugation and labeling studies, enhancing the specificity and efficiency of biochemical assays .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell viability and proliferation. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules through azide-alkyne cycloaddition reactions. This compound can bind to specific proteins and enzymes, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote cell survival. At high doses, this compound can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can affect the levels of key metabolites, such as ATP and NADH, by modulating the activity of metabolic enzymes. Additionally, this compound can influence the synthesis and degradation of biomolecules, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The transport and distribution of this compound are influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
1-(2-azidoethyl)-3,3-difluoroazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N4/c6-5(7)3-11(4-5)2-1-9-10-8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIIKGFIACKEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN=[N+]=[N-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





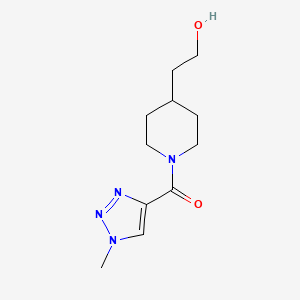
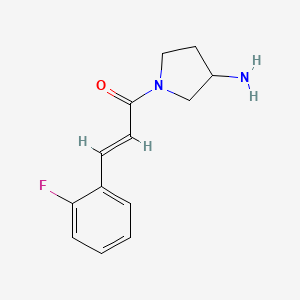

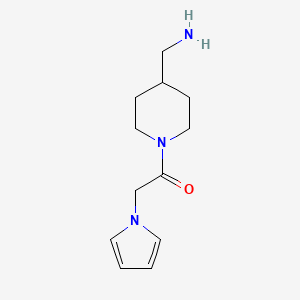
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1489127.png)



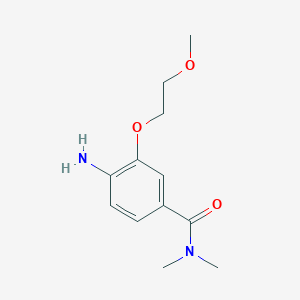
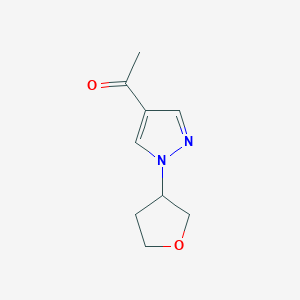
![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1489134.png)
